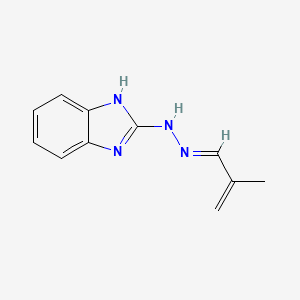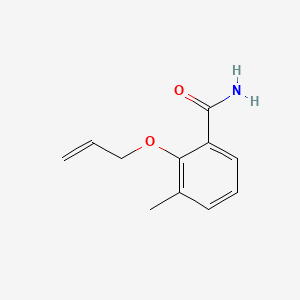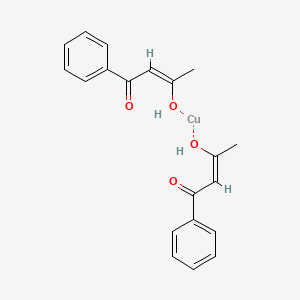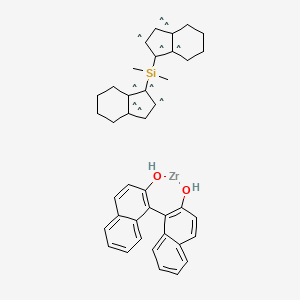
1-Acryloyloxy-3-adamantanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acryloyloxy-3-adamantanol, also known as 1,3-Adamantanediol monoacrylate, is a chemical compound with the molecular formula C13H18O3. It is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and an acryloyloxy group.
Preparation Methods
The synthesis of 1-Acryloyloxy-3-adamantanol typically involves the esterification of 1,3-adamantanediol with acryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Acryloyloxy-3-adamantanol undergoes various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, forming polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1,3-adamantanediol and acrylic acid.
Oxidation and Reduction: The adamantane core can undergo oxidation to form adamantanone derivatives, while reduction reactions can yield adamantanol derivatives.
Common reagents used in these reactions include radical initiators for polymerization, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .
Scientific Research Applications
1-Acryloyloxy-3-adamantanol has several scientific research applications:
Polymer Science: It is used as a monomer in the synthesis of polymers with high thermal stability and mechanical strength.
Drug Delivery Systems: Due to its adamantane core, it is explored for use in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Material Science: It is used in the development of advanced materials, including coatings and adhesives, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Acryloyloxy-3-adamantanol in drug delivery systems involves the encapsulation of active pharmaceutical ingredients within the adamantane core. This encapsulation enhances the stability and controlled release of the drugs. The acryloyloxy group allows for polymerization, forming a protective matrix around the drug molecules .
Comparison with Similar Compounds
1-Acryloyloxy-3-adamantanol can be compared with other adamantane derivatives, such as:
1-Adamantanol: Lacks the acryloyloxy group and is primarily used in the synthesis of other adamantane derivatives.
1,3-Adamantanediol: The precursor to this compound, used in various chemical syntheses.
Adamantane: The parent hydrocarbon, used in the synthesis of a wide range of derivatives.
The uniqueness of this compound lies in its dual functionality, combining the stability of the adamantane core with the reactivity of the acryloyloxy group, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
[(5S,7R)-3-hydroxy-1-adamantyl] prop-2-enoate |
InChI |
InChI=1S/C13H18O3/c1-2-11(14)16-13-6-9-3-10(7-13)5-12(15,4-9)8-13/h2,9-10,15H,1,3-8H2/t9-,10+,12?,13? |
InChI Key |
DKDKCSYKDZNMMA-ASZHBFLOSA-N |
Isomeric SMILES |
C=CC(=O)OC12C[C@@H]3C[C@H](C1)CC(C3)(C2)O |
Canonical SMILES |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)

![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)

![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)

![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)

![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)

